molecular formula C23H24N2O4 B11395241 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one

Cat. No.: B11395241
M. Wt: 392.4 g/mol
InChI Key: CJGYYZWRHCLRBN-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chromenone core, a piperazine ring, and a methoxyphenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions. The resulting chromenone intermediate is then subjected to further functionalization.

The piperazine ring is introduced through a nucleophilic substitution reaction, where the chromenone intermediate reacts with 4-(4-methoxyphenyl)piperazine in the presence of a suitable base

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the chromenone or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential as a ligand for certain biological receptors, which could have implications in drug discovery and development.

    Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological processes. Molecular dynamics simulations and binding studies have provided insights into the compound’s interactions with its targets, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar structural features.

    Naftopidil: Another arylpiperazine derivative with therapeutic applications.

    Urapidil: A compound with a similar piperazine ring and biological activity.

Uniqueness

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one stands out due to its unique combination of a chromenone core and a methoxyphenyl-piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-7,8-dimethylchromen-4-one

InChI

InChI=1S/C23H24N2O4/c1-15-4-9-19-20(26)14-21(29-22(19)16(15)2)23(27)25-12-10-24(11-13-25)17-5-7-18(28-3)8-6-17/h4-9,14H,10-13H2,1-3H3

InChI Key

CJGYYZWRHCLRBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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